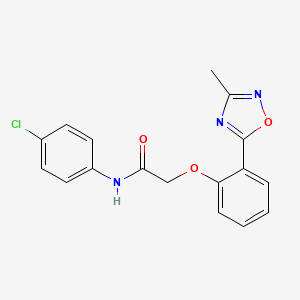
N-(2,6-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide, commonly known as JNJ-42165279, is a small molecule antagonist of the orexin 1 receptor. Orexins are neuropeptides that play a critical role in the regulation of sleep-wake cycles, appetite, and energy expenditure. The orexin 1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus, a region of the brain that is involved in the regulation of various physiological processes. JNJ-42165279 has been shown to modulate the activity of the orexin 1 receptor, making it a potential therapeutic target for various disorders.
Wirkmechanismus
JNJ-42165279 acts as a selective antagonist of the orexin 1 receptor. By binding to the receptor, it blocks the activity of orexin, which is involved in the regulation of various physiological processes. The exact mechanism of action of JNJ-42165279 is not fully understood, but it is believed to modulate the activity of the orexin 1 receptor by altering its conformation.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce food intake and body weight, promote sleep, and improve glucose tolerance. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of JNJ-42165279 is its selectivity for the orexin 1 receptor. This makes it a useful tool for studying the role of orexin signaling in various physiological processes. However, one limitation is that its effects may be species-specific, and may not translate to humans.
Zukünftige Richtungen
There are several future directions for research on JNJ-42165279. One area of interest is in the development of novel therapeutics for sleep disorders and obesity. JNJ-42165279 may be a useful starting point for the development of more potent and selective orexin 1 receptor antagonists.
Another area of interest is in the role of orexin signaling in other physiological processes, such as addiction and stress. JNJ-42165279 may be a useful tool for studying the role of orexin signaling in these processes.
Conclusion:
JNJ-42165279 is a small molecule antagonist of the orexin 1 receptor that has potential therapeutic applications in the treatment of sleep disorders and obesity. Its selectivity for the orexin 1 receptor makes it a useful tool for studying the role of orexin signaling in various physiological processes. Future research may lead to the development of novel therapeutics based on JNJ-42165279.
Synthesemethoden
The synthesis of JNJ-42165279 involves several steps. The starting material is 2,6-dichlorobenzoyl chloride, which is reacted with 2-methylpiperidine to yield N-(2,6-dichlorophenyl)-1-(2-methylpiperidin-4-yl)benzamide. This intermediate is then reacted with N-methyl-4-piperidone to give N-(2,6-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide, the final product.
Wissenschaftliche Forschungsanwendungen
JNJ-42165279 has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of sleep disorders. Orexin signaling is known to play a critical role in the regulation of sleep-wake cycles, and modulation of the orexin 1 receptor with JNJ-42165279 has been shown to promote sleep in animal models.
Another area of research has been in the treatment of obesity. Orexin signaling is also involved in the regulation of appetite and energy expenditure, and JNJ-42165279 has been shown to reduce food intake and body weight in animal models.
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-13-5-2-3-6-15(13)20(26)24-11-9-14(10-12-24)19(25)23-18-16(21)7-4-8-17(18)22/h2-8,14H,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMBBEVMDNJFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)








![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)



